1-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane
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Overview
Description
1-[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a sulfonyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane typically involves a multi-step process. One common method includes the cyclization of benzophenone hydrazide to form the oxadiazole ring, followed by nucleophilic substitution reactions to introduce the sulfonyl and azepane groups . The reaction conditions often involve the use of catalysts such as copper (Cu) in a click reaction, and solvents like methanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes or disrupt cellular processes essential for cancer cell survival . In antiviral applications, it can bind to viral proteins, preventing them from interacting with host cell receptors .
Comparison with Similar Compounds
Similar Compounds
3-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione: Known for its antidiabetic properties.
2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl)thiazolidin-4-one: Exhibits anticancer, antimicrobial, and antioxidant potential.
Uniqueness
1-[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane is unique due to its combination of an oxadiazole ring, a sulfonyl group, and an azepane ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)phenyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H21N3O3S/c24-27(25,23-13-6-1-2-7-14-23)18-12-8-11-17(15-18)20-22-21-19(26-20)16-9-4-3-5-10-16/h3-5,8-12,15H,1-2,6-7,13-14H2 |
InChI Key |
UCJKGCCXZGKXDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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